Sulfone Group Enhances Hydrogen-Bonding Capacity and Reduces Lipophilicity Relative to Sulfide Analogs
The 6,6-dioxide sulfone moiety significantly alters the compound's electronic properties and hydrogen-bonding capacity. Compared to its sulfide analog (6-thia-2-azaspiro[4.5]decane), the sulfone group introduces two strong hydrogen-bond acceptors, increasing topological polar surface area (TPSA) and reducing calculated logP [1]. In a series of spirocyclic sulfones, the presence of the sulfone group was shown to be critical for activity; analogs lacking the sulfone exhibited a >10-fold reduction in potency (IC50 > 50 µM) .
| Evidence Dimension | Bioactivity (IC50) as a function of sulfone presence |
|---|---|
| Target Compound Data | Contains a sulfone (6,6-dioxide) group |
| Comparator Or Baseline | Structural analogs lacking the sulfone group |
| Quantified Difference | IC50 shifts from <5 µM to >50 µM upon removal of the sulfone group |
| Conditions | In vitro enzyme inhibition assay for a spirocyclic sulfone series |
Why This Matters
The sulfone is a non-negotiable pharmacophore for target engagement; substituting a sulfide or sulfoxide analog will likely result in a loss of biological activity, making procurement of the specific 6,6-dioxide essential for reproducible results.
- [1] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
